Introduction: The Significance of a Privileged Scaffold
Introduction: The Significance of a Privileged Scaffold
An In-Depth Technical Guide to 6-Chloro-1H-pyrazolo[3,4-b]pyrazine: Core Properties and Applications
6-Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic aromatic compound featuring a fused pyrazole and pyrazine ring system. While a seemingly simple molecule, it represents a critical structural motif in modern medicinal chemistry. Its importance lies not in its own biological activity, but as a high-value intermediate for the synthesis of complex pharmaceutical agents.[1] The pyrazolo[3,4-b]pyrazine core is considered a "privileged scaffold," a framework that can be readily modified to interact with a wide range of biological targets.[2][3]
This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine, with a focus on its pivotal role in the development of targeted therapies. Specifically, it is a key building block for the SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2) inhibitor GDC-1971 (migoprotafib), highlighting its relevance in oncology drug discovery.[1][4]
PART 1: Core Physicochemical and Structural Properties
The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The properties of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-chloro-1H-pyrazolo[3,4-b]pyrazine | [5] |
| CAS Number | 1260664-81-0 | [5] |
| Molecular Formula | C₅H₃ClN₄ | [5] |
| Molecular Weight | 154.56 g/mol | [5] |
| Appearance | Off-white solid | [6] |
| Monoisotopic Mass | 154.0046238 Da | [5] |
| SMILES | C1=C(N=C2C(=N1)C=NN2)Cl | [5] |
| InChIKey | PGTUKZWBYWVLHW-UHFFFAOYSA-N | [5] |
| Predicted XLogP3 | 0.8 | [5] |
PART 2: Synthesis and Reactivity: Overcoming Scalability Challenges
The synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine has historically been challenging, with early methods suffering from low yields (around 13% over three steps) and significant safety risks, particularly during the final cyclization step which involves potentially energetic, nitrogen-rich intermediates.[4] The progression of drug candidates like GDC-1971 into clinical development necessitated a more efficient, safe, and scalable manufacturing process.
Recent advancements have leveraged continuous flow chemistry to address these issues, enabling the handling of unstable intermediates and improving both safety and yield.[1][4]
Modern Synthetic Workflow: A Continuous Flow Approach
The state-of-the-art synthesis starts from the readily available 2,6-dichloropyrazine and proceeds through a two-step continuous manufacturing process.[1]
-
Step 1: Metalation and Formylation. 2,6-dichloropyrazine undergoes a metalation reaction using a magnesium-based reagent like i-Pr₂NMgCl·LiCl (MgDA). This is immediately followed by formylation to produce an unstable heteroaryl aldehyde intermediate. To manage its instability, this intermediate is isolated as a more stable and easier-to-handle bisulfite adduct.[4]
-
Step 2: Hydrazine Cyclization. The purified bisulfite adduct is then subjected to a cyclization reaction with hydrazine monohydrate. This critical step forms the desired pyrazole ring. Utilizing a continuous stirred-tank reactor (CSTR) for this stage mitigates the safety concerns associated with the accumulation of highly energetic intermediates and accommodates the reaction's heterogeneous nature.[1]
Detailed Experimental Protocol (Conceptual)
The following protocol is a conceptual representation based on published scalable methods.[1][4]
Step 1: Formation of the Bisulfite Adduct (Flow)
-
Prepare a solution of 2,6-dichloropyrazine in a suitable anhydrous solvent (e.g., THF).
-
Prepare a solution of the metalating agent, i-Pr₂NMgCl·LiCl.
-
Using a continuous plug-flow reactor system, pump the two solutions into a mixing zone at a controlled temperature (e.g., ambient temperature).
-
The resulting organometallic intermediate stream is then mixed with a formylating agent (e.g., DMF).
-
The output stream containing the unstable aldehyde is directly quenched into an aqueous solution of sodium bisulfite.
-
The precipitated bisulfite adduct is isolated by filtration, washed, and dried. This provides a stable, solid intermediate.
Step 2: Cyclization to 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (CSTR)
-
Charge a continuous stirred-tank reactor (CSTR) with a suitable solvent (e.g., DMSO).
-
Initiate separate feeds of the bisulfite adduct and hydrazine monohydrate into the CSTR, maintaining a controlled temperature (e.g., 100 °C).
-
The reaction mixture overflows from the CSTR into a collection vessel.
-
The product is isolated from the collected mixture through standard workup and purification procedures, such as crystallization or chromatography.
PART 3: Applications in Drug Discovery & Medicinal Chemistry
The pyrazolo[3,4-b]pyrazine scaffold is a versatile platform in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][7][8] The primary and most well-documented application of the 6-chloro derivative is as a precursor to SHP2 inhibitors.[1]
Role as a Key Intermediate for SHP2 Inhibitors
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival signaling pathways, most notably the RAS-MAPK pathway. Hyperactivation of this pathway is a common driver in many human cancers. As such, inhibiting SHP2 has emerged as a promising therapeutic strategy for treating these malignancies.
6-Chloro-1H-pyrazolo[3,4-b]pyrazine serves as the core upon which the SHP2 inhibitor GDC-1971 (migoprotafib) is built. The chlorine atom at the 6-position is a key functional handle, allowing for subsequent substitution reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach other molecular fragments necessary for binding to and inhibiting the SHP2 protein.[9]
PART 4: Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine is essential for laboratory safety.
Hazard Identification
The compound is classified with the following hazards:
-
H312: Harmful in contact with skin.[10]
-
May also cause skin irritation and respiratory irritation.[5]
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Take off contaminated clothing immediately and wash it before reuse.[10]
First Aid Measures
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[10]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[10]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[10]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Keep away from sources of ignition.[11] For long-term stability, storage at 2-8°C in an inert atmosphere is recommended.[12]
References
-
Title: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade | Request PDF Source: ResearchGate URL: [Link]
-
Title: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine | C5H3ClN4 | CID 71463967 Source: PubChem URL: [Link]
-
Title: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine Source: PubChem URL: [Link]
-
Title: Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade Source: ResearchGate URL: [Link]
-
Title: New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity Source: ResearchGate URL: [Link]
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Title: CAS 1260664-81-0|6-Chloro-1H-Pyrazolo[3,4-B]Pyrazine Source: Autech Industry Co.,Limited. URL: [Link]
-
Title: Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives Source: National Library of Medicine URL: [Link]
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Title: New pyrazolo[3,4-b]pyrazines: Synthesis and Biological Activity Source: PubMed URL: [Link]
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Title: Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines Source: ResearchGate URL: [Link]
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